molecular formula C7H8N2O3 B2768036 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 75239-15-5

4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No. B2768036
CAS RN: 75239-15-5
M. Wt: 168.152
InChI Key: KAIYSIIRVUQKPJ-UHFFFAOYSA-N
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Description

“4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid” is a derivative of pyrazole, which is an organic compound of the azole group with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .

Scientific Research Applications

Synthesis and Chemical Properties

The reactivity and synthetic applications of pyrazole derivatives, such as 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid, have been extensively studied due to their value as building blocks for heterocyclic compounds. These compounds serve as precursors for synthesizing a wide range of heterocycles, including pyrazolo-imidazoles, -thiazoles, and spiropyrans, under mild reaction conditions. Their unique reactivity facilitates the synthesis of versatile dyes and heterocyclic compounds from a broad spectrum of precursors, highlighting their significance in heterocyclic chemistry and dye synthesis (Gomaa & Ali, 2020).

Biological Applications

Pyrazole carboxylic acid derivatives, including this compound, exhibit a wide range of biological activities. These activities encompass antimicrobial, anticancer, anti-inflammatory, and antiviral effects. The synthesis and biological applications of these derivatives have been summarized, showcasing their potential as scaffolds in medicinal chemistry. The review of these applications can guide researchers in the field of medicinal chemistry, underscoring the therapeutic potential of pyrazole carboxylic acid derivatives (Cetin, 2020).

Biochemical Analysis

Biochemical Properties

They are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

Pyrazole derivatives have been reported to exhibit cytotoxicity against various human cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Pyrazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Pyrazole derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Pyrazole derivatives have been studied for their threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Pyrazole derivatives have been studied for their involvement in various metabolic pathways, including interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

Pyrazole derivatives have been studied for their interactions with transporters or binding proteins, as well as effects on their localization or accumulation .

Subcellular Localization

Pyrazole derivatives have been studied for their subcellular localization and any effects on their activity or function .

properties

IUPAC Name

4-acetyl-1-methylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-4(10)5-3-9(2)8-6(5)7(11)12/h3H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAIYSIIRVUQKPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(N=C1C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

75239-15-5
Record name 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid
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